

Spectroscopic Profile of 2-Hydroxyoctan-3-one: A Technical Guide

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Compound of Interest

Compound Name: 2-Hydroxyoctan-3-one

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This technical guide provides a comprehensive overview of the spectroscopic data for the alpha-hydroxy ketone, **2-hydroxyoctan-3-one**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document compiles available spectroscopic data, outlines general experimental protocols for the characterization of alpha-hydroxy ketones, and presents a logical workflow for spectroscopic analysis.

Compound Overview

Compound: **2-Hydroxyoctan-3-one** IUPAC Name: **2-hydroxyoctan-3-one** CAS Number: 52279-26-2 Molecular Formula: $C_8H_{16}O_2$ Molecular Weight: 144.21 g/mol Structure:

Spectroscopic Data Summary

At present, detailed experimental spectroscopic data (NMR, IR, MS) for **2-hydroxyoctan-3-one** is not readily available in public spectral databases. The following tables are therefore presented as a general guide based on the known spectral characteristics of analogous alpha-hydroxy ketones. These values are predictive and should be confirmed by experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Table 1: Predicted ^1H NMR Spectral Data for **2-Hydroxyoctan-3-one**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.0-4.2	q	1H	-CH(OH)-
~3.5-4.0	s (broad)	1H	-OH
~2.5-2.7	t	2H	-C(=O)-CH ₂ -
~1.5-1.7	m	2H	-CH ₂ -CH ₂ -C(=O)-
~1.2-1.4	m	4H	-CH ₂ -CH ₂ -CH ₃
~1.2-1.3	d	3H	-CH(OH)-CH ₃
~0.9	t	3H	-CH ₂ -CH ₃

Table 2: Predicted ^{13}C NMR Spectral Data for **2-Hydroxyoctan-3-one**

Chemical Shift (δ) ppm	Assignment
~210-215	C=O (Ketone)
~70-75	-CH(OH)-
~40-45	-C(=O)-CH ₂ -
~30-35	-CH ₂ -CH ₂ -C(=O)-
~25-30	-CH ₂ -CH ₂ -CH ₃
~20-25	-CH(OH)-CH ₃
~14	-CH ₂ -CH ₃

Infrared (IR) Spectroscopy (Predicted)

Table 3: Predicted IR Absorption Bands for **2-Hydroxyoctan-3-one**

Wavenumber (cm ⁻¹)	Functional Group	Description
~3400 (broad)	O-H	Alcohol stretch
~2960, ~2870	C-H	Alkane stretch
~1715	C=O	Ketone stretch
~1100	C-O	Alcohol stretch

Mass Spectrometry (MS) (Predicted)

Table 4: Predicted Mass Spectrometry Fragmentation for **2-Hydroxyoctan-3-one**

m/z	Fragment Ion	Description
144	[C ₈ H ₁₆ O ₂] ⁺	Molecular Ion (M ⁺)
129	[M - CH ₃] ⁺	Loss of a methyl group
115	[M - C ₂ H ₅] ⁺	Loss of an ethyl group
87	[CH ₃ CH(OH)CO] ⁺	Alpha-cleavage
71	[CH ₃ (CH ₂) ₃ CO] ⁺	Alpha-cleavage
45	[CH ₃ CH(OH)] ⁺	Alpha-cleavage
43	[CH ₃ CO] ⁺	Acylium ion

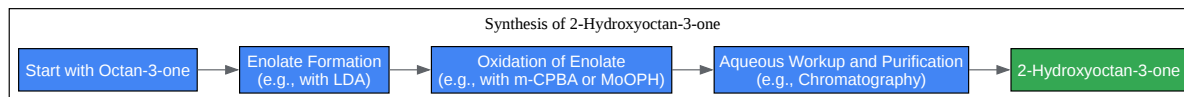
Experimental Protocols

While specific experimental details for **2-hydroxyoctan-3-one** are not available, the following are general protocols for the spectroscopic analysis of an alpha-hydroxy ketone.

Synthesis of 2-Hydroxyoctan-3-one (General Procedure)

A common method for the synthesis of alpha-hydroxy ketones is the oxidation of the corresponding ketone.

Workflow for the Synthesis of **2-Hydroxyoctan-3-one**

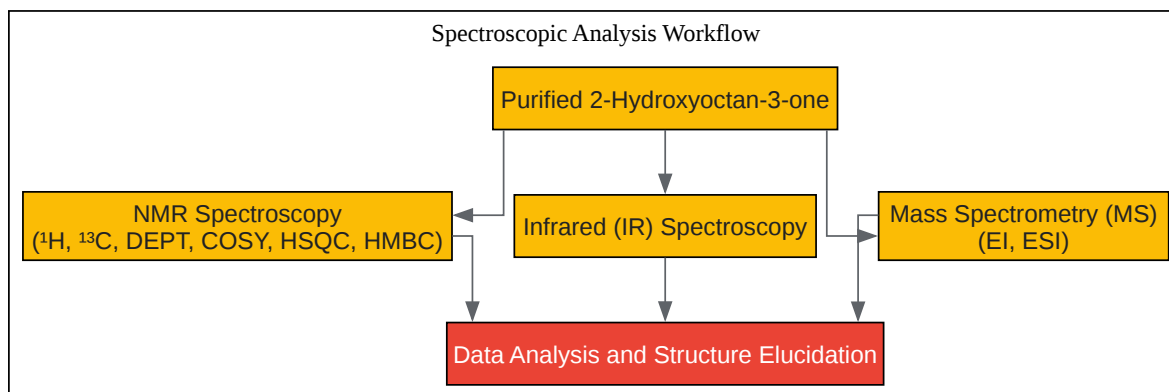


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Caption: A generalized workflow for the synthesis of **2-hydroxyoctan-3-one**.

Spectroscopic Analysis

Workflow for Spectroscopic Analysis



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Caption: A logical workflow for the comprehensive spectroscopic analysis of **2-hydroxyoctan-3-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Experiments: Acquire ¹H NMR, ¹³C NMR, and potentially 2D NMR spectra such as COSY, HSQC, and HMBC for complete structural assignment.

Infrared (IR) Spectroscopy:

- Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS):

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: A mass spectrometer, which could be coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS).
- Ionization Method: Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is often used for LC-MS.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of **2-hydroxyoctan-3-one**. The presented data is based on the general properties of alpha-hydroxy ketones and serves as a predictive framework. Experimental verification is essential for the definitive characterization of this compound. The outlined experimental protocols and workflows offer a systematic approach for researchers and scientists to obtain and analyze the necessary spectroscopic data.

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